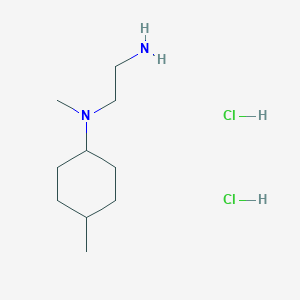
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
概要
説明
N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride typically involves the reaction of cyclohexanone with 2-aminoethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the continuous flow of reactants through a reactor system, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired quality of the final product.
化学反応の分析
Types of Reactions: N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products have their own unique properties and applications in various fields.
科学的研究の応用
N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is widely used in scientific research due to its versatile properties. It is employed in the synthesis of pharmaceuticals, where it serves as a building block for the development of new drugs. In biology, the compound is used as a reagent in biochemical assays and studies involving enzyme inhibition. Its applications in chemistry include its use as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules. In industry, the compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved in its mechanism of action vary depending on the biological system and the specific reaction being studied.
類似化合物との比較
N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-(2-aminoethyl)-N-methylcyclohexan-1-amine dihydrochloride and N-(2-aminoethyl)-N-ethylcyclohexan-1-amine dihydrochloride. These compounds share similar structural features but differ in their substituents, leading to variations in their properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9-3-5-10(6-4-9)12(2)8-7-11;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLHFRKZYYDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


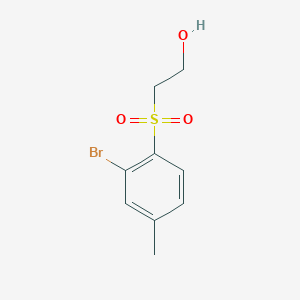
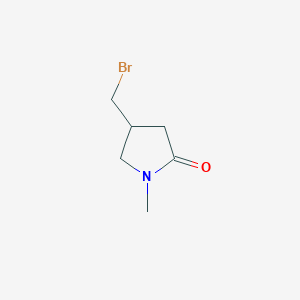
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
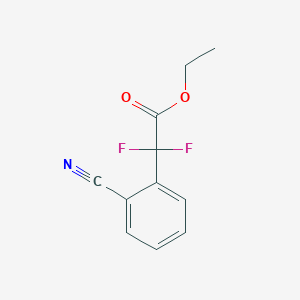
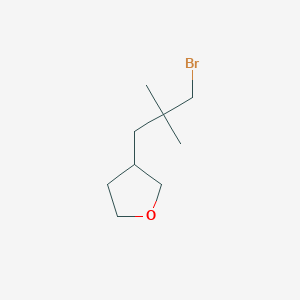
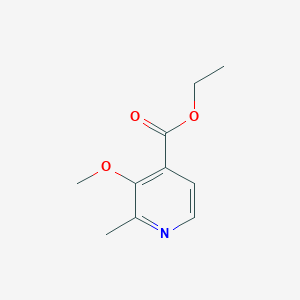
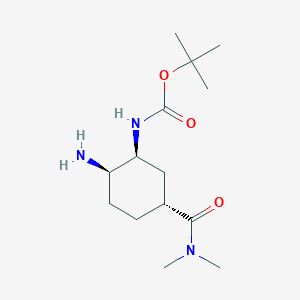
![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
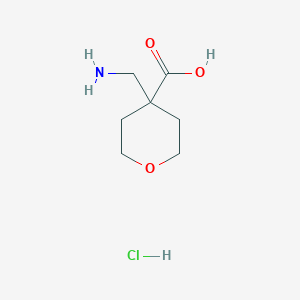
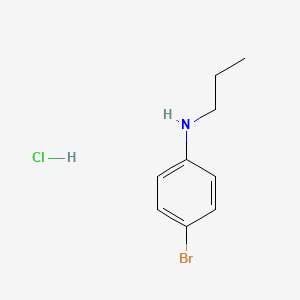
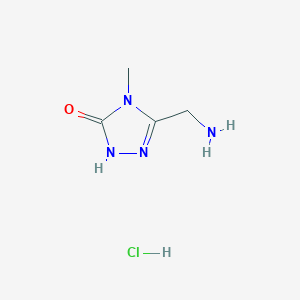
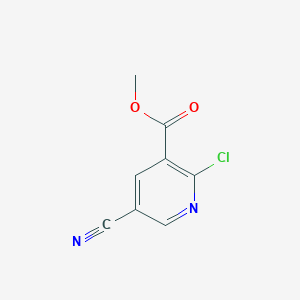
![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)
